![molecular formula C17H13N3 B565153 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 CAS No. 1215697-37-2](/img/structure/B565153.png)
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4
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Overview
Description
9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 is a compound with the molecular formula C17H13N3 and a molecular weight of 263.336. It is a derivative of indole, a heterocyclic compound that has been a focal point in pharmacological research .
Synthesis Analysis
The derivatives of 4-aminophenyl substituted indole, which include 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4, were synthesized using Fischer Indole synthesis and Vilsemeier reaction methods . These methods resulted in remarkable yield and instrumental data analysis .Molecular Structure Analysis
The molecular structure of 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 is based on the indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
Indole, the parent compound of 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4, is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring due to its increased electron density .Scientific Research Applications
- Applications : Researchers explore indole-based cycloadditions for constructing biologically relevant heterocyclic compounds .
- Applications : Scientists design novel bioactive compounds by modifying the indole scaffold. These derivatives find applications in drug discovery and development .
- Applications : For instance, ®-3,3’-bis(2,4,6-triisopropylphenyl)-BINOL (TRIP) phosphoric acid acts as a catalyst in [4+3]-cycloaddition reactions involving 3-indolylmethanols and dienes .
Heterocyclic Synthesis via Cycloaddition Reactions
Bioactive Compound Design
Catalysis and Synthetic Methods
Molecular Docking Studies
Medicinal Chemistry
Mechanism of Action
Target of Action
9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4, hereafter referred to as APNH-d4, is a derivative of indole . Indole derivatives have been extensively studied for their anticancer potential, and they have been found to target various biological receptors and enzymes . .
Mode of Action
Indole derivatives are known for their diverse reactivity and unique aromaticity . They can undergo various reactions, including cycloaddition reactions, which are powerful tools in organic synthesis for constructing complex and diverse heterocyclic structures . These reactions could potentially explain the interaction of APNH-d4 with its targets and the resulting changes.
Biochemical Pathways
For instance, indole-3-acetic acid (IAA) synthetic pathways in microorganisms have been identified and modified . These pathways could potentially be affected by APNH-d4.
Result of Action
Indole derivatives are known for their bioactivity, with some compounds exhibiting antitumor, antibacterial, antiviral, or antifungal activities . Therefore, it is plausible that APNH-d4 may have similar effects.
Future Directions
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-19-11-17(15)20/h1-11H,18H2/i5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJBUSARXRFUDR-KDWZCNHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)N)C=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N2C3=CC=CC=C3C4=C2C=NC=C4)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 |
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